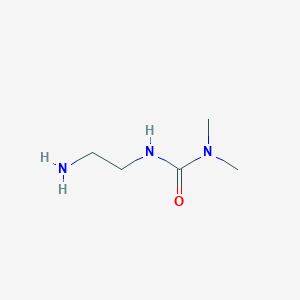
3-(2-Aminoethyl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Aminoethyl)-1,1-dimethylurea (AEDU) is an organic compound that has been studied for its potential applications in various scientific fields. AEDU is a derivative of dimethylurea and is composed of a methyl group attached to an aminoethyl group. This compound has been found to be an effective reagent in the synthesis of various compounds and has also been studied for its potential biochemical and physiological effects.
科学的研究の応用
Electron Spin Resonance in Gamma-irradiated Urea Derivatives
Research by Kang, McManus, and Kevan (1994) explored the gamma-irradiation of urea and its derivatives, including 1,3-dimethylurea and 1,1',3,3'-tetramethylurea, using electron spin resonance. This study sheds light on the radical formation and bond dissociation behaviors under irradiation, which are crucial for understanding the reactivity and stability of urea derivatives in various scientific applications, such as material science and radiation chemistry (Kang, McManus, & Kevan, 1994).
Photosynthetic Oxygen Evolution Inhibition
Burden and Horton (1973) investigated the inhibitory effects of 2-amino-1,1,3-tricyanopropene, a compound related by functional group similarity, on photosynthetic oxygen evolution in spinach leaf chloroplasts. Although not directly studying 3-(2-Aminoethyl)-1,1-dimethylurea, this research contributes to understanding how structural variations in urea derivatives impact biological systems, such as inhibiting photosynthesis (Burden & Horton, 1973).
Melamine-Dimethylurea-Formaldehyde Co-Condensations
Cao et al. (2017) explored the co-condensation reactions of 1,3-dimethylurea with melamine and formaldehyde, providing insights into the chemical behavior and potential applications of urea derivatives in polymer chemistry. The study highlights the influence of pH on reaction pathways, relevant for the development of advanced materials with tailored properties (Cao, Li, Liang, & Du, 2017).
Urea Derivatives in Photochemical Reactions
Millet, Palm, and Zetzsch (1998) investigated the photochemistry of urea herbicides, including chlorotoluron (a dimethylurea derivative), in various solvents. This study provides valuable data on the photostability and photodegradation pathways of urea derivatives, important for environmental chemistry and the design of photostable chemical agents (Millet, Palm, & Zetzsch, 1998).
特性
IUPAC Name |
3-(2-aminoethyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPUNHXBIPTIDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606494 |
Source


|
| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-1,1-dimethylurea | |
CAS RN |
72080-85-4 |
Source


|
| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

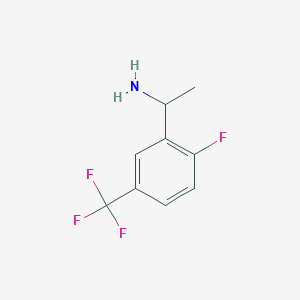
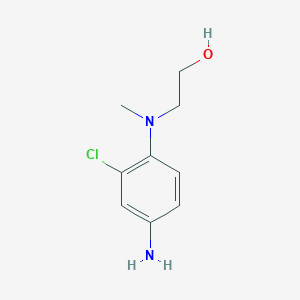
![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)
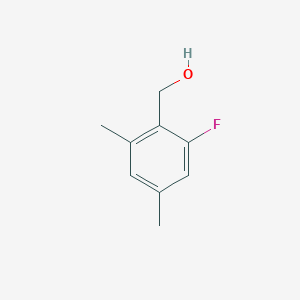
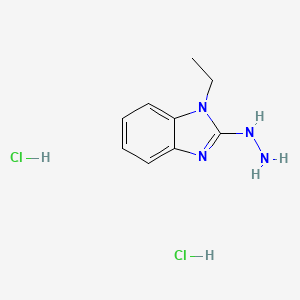
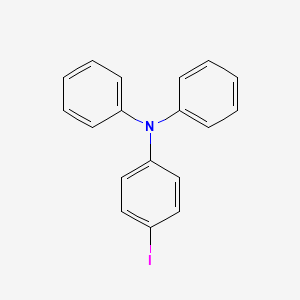
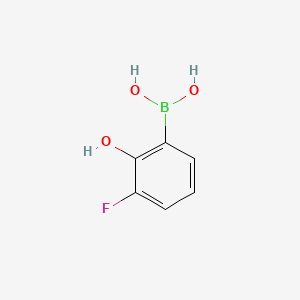

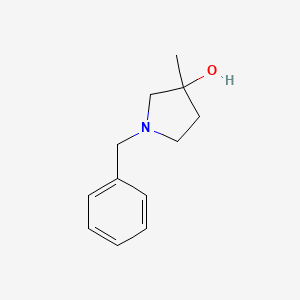
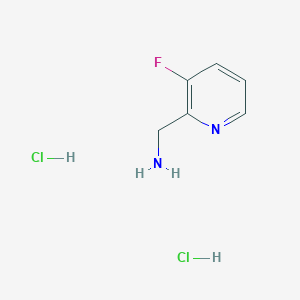
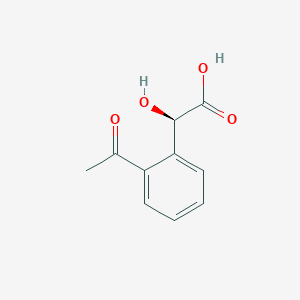
![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

